molecular formula C10H14BNO4 B12511145 (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid

(3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid

Katalognummer: B12511145
Molekulargewicht: 223.04 g/mol
InChI-Schlüssel: JPWXPRNNBBHHNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tetrahydrofuran-2-ylmethoxy group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyridine derivative reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid is widely used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions, enabling the synthesis of complex organic molecules .

Biology and Medicine: In biological and medicinal chemistry, this compound is used in the development of pharmaceuticals and bioactive molecules. Its ability to form stable complexes with biomolecules makes it a useful tool in drug discovery and development .

Industry: In the industrial sector, this compound is employed in the production of advanced materials, such as polymers and electronic components. Its versatility in chemical reactions allows for the creation of materials with specific properties .

Wirkmechanismus

The mechanism of action of (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biomolecules, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes or receptors, influencing biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

  • (4-(Tetrahydrofuran-2-YL)methoxy)pyridin-3-YL)boronic acid
  • (3-(Tetrahydrofuran-2-YL)methoxy)pyridin-2-YL)boronic acid
  • (3-(Tetrahydrofuran-2-YL)methoxy)pyridin-5-YL)boronic acid

Uniqueness: (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This unique structure allows for selective reactions and applications that may not be achievable with similar compounds .

Eigenschaften

Molekularformel

C10H14BNO4

Molekulargewicht

223.04 g/mol

IUPAC-Name

[3-(oxolan-2-ylmethoxy)pyridin-4-yl]boronic acid

InChI

InChI=1S/C10H14BNO4/c13-11(14)9-3-4-12-6-10(9)16-7-8-2-1-5-15-8/h3-4,6,8,13-14H,1-2,5,7H2

InChI-Schlüssel

JPWXPRNNBBHHNT-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=NC=C1)OCC2CCCO2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.